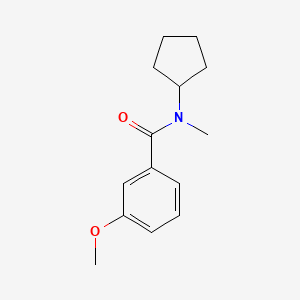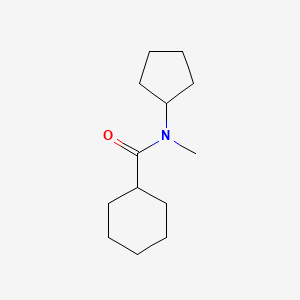![molecular formula C18H19FN2O4S B7537120 2-Fluoro-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide](/img/structure/B7537120.png)
2-Fluoro-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide is a complex organic compound that features a quinoline core, a sulfonamide group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
2-Fluoro-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, sulfonamide groups are known to inhibit enzymes by mimicking the structure of natural substrates. This compound may interact with enzymes involved in metabolic pathways, thereby affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
Fluorinated Isoquinolines: These compounds share the fluorine and quinoline structures and have similar applications in pharmaceuticals and materials science.
Sulfonamide Derivatives: Compounds like sulfanilamide also contain the sulfonamide group and are used as antibiotics.
Uniqueness
What sets 2-Fluoro-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-fluoro-N-[1-(2-methoxyethyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-11-10-21-16-8-7-14(12-13(16)6-9-18(21)22)20-26(23,24)17-5-3-2-4-15(17)19/h2-5,7-8,12,20H,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STARZRKUYSJNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)
![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)

![2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)
![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)






